Product packaging for Methyl 3-(3-chlorophenyl)picolinate(Cat. No.:)

Methyl 3-(3-chlorophenyl)picolinate

Cat. No.: B13011812
M. Wt: 247.67 g/mol
InChI Key: GYNCTRRRBNHANU-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)picolinate (CAS 1344687-79-1) is a valuable chemical intermediate and scaffold in professional research and development, particularly in agrochemical and pharmaceutical discovery. This compound belongs to the class of 2-picolinic acid derivatives, which are recognized as a remarkable class of synthetic auxin herbicides . Researchers are exploring its utility as a key structural motif in the design of novel herbicides that act on auxin-signaling F-box (AFB) proteins, a specific mode of action that offers potential for managing weed resistance . Molecular docking studies of closely related picolinate compounds demonstrate intensive binding interactions with receptor sites such as AFB5, indicating a mechanism that can lead to highly potent herbicidal activity . Beyond its agrochemical applications, the 3-(3-chlorophenyl)picolinate structure serves as a critical synthetic intermediate in complex multi-step organic syntheses. For instance, it is employed in patented routes for the preparation of key starting materials and advanced intermediates used in the synthesis of active pharmaceutical ingredients, such as the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Vadadustat . The compound is characterized by its molecular formula C13H10ClNO2 and a molecular weight of 247.68 . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO2 B13011812 Methyl 3-(3-chlorophenyl)picolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

methyl 3-(3-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3

InChI Key

GYNCTRRRBNHANU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for Substituted Picolinate Esters

Strategies for Constructing the Pyridine (B92270) Core

The formation of the central pyridine ring is a foundational step in the synthesis of picolinate (B1231196) esters. Various strategies have been developed to construct this heterocyclic system, often allowing for the incorporation of substituents at specific positions.

Cyclization reactions are a common approach to building the pyridine skeleton from acyclic precursors. These methods often involve the condensation of smaller molecules to form the six-membered ring.

One notable method is the formal (3+3) cycloaddition, which provides a practical route to substituted pyridines. nih.gov This organocatalyzed reaction utilizes readily available enamines and unsaturated aldehydes or ketones as substrates. The process affords tri- or tetrasubstituted pyridine scaffolds with a variety of functional groups. Mechanistic studies have shown that the transformation proceeds through the formation of a stable off-cycle species before the final pyridine ring is formed. nih.gov

Another versatile approach is a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This reaction generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. This method is valued for its modularity and tolerance of various functional groups, operating under neutral conditions. organic-chemistry.org

Cyclization Method Reactants Key Features Reference
Formal (3+3) CycloadditionEnamines, Enals/Ynals/EnonesOrganocatalyzed, forms tri- or tetrasubstituted pyridines. nih.gov
Cascade ReactionAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesCu-catalyzed, proceeds via a 3-azatriene intermediate, tolerant of various functional groups. organic-chemistry.org

Beyond simple cyclizations, other sophisticated methods for forming the pyridine ring have been developed. The Hantzsch pyridine synthesis, first described in 1881, is a classic example that typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. youtube.com This method first produces a dihydropyridine, which is then oxidized to the final pyridine derivative.

The Chichibabin pyridine synthesis, developed in 1924, is an industrially significant method that uses inexpensive reagents like acetaldehyde, formaldehyde, and ammonia to produce pyridine. youtube.com Unsymmetrically substituted pyridines can also be synthesized through the reaction of a 1,3-dicarbonyl compound with 3-amino acrylate. youtube.com

More modern approaches include cycloaddition reactions and Bönnemann cyclization, which involves the trimerization of a nitrile and two parts of acetylene. youtube.com These methods provide alternative routes to the pyridine core, sometimes offering different substitution patterns or milder reaction conditions.

Introduction of the (3-chlorophenyl) Moiety

Once the pyridine backbone is established, the next critical step is the introduction of the (3-chlorophenyl) group at the 3-position. Cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. To synthesize Methyl 3-(3-chlorophenyl)picolinate, this would typically involve the reaction of a 3-halopyridine precursor with (3-chlorophenyl)boronic acid.

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Other important cross-coupling reactions include:

Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is an economical choice for creating unsymmetrical biaryls. organic-chemistry.org

Negishi Coupling : This method employs an organozinc compound and an organic halide, also catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is known for its broad scope and high functional group tolerance. wikipedia.org

These reactions offer a range of options for introducing the (3-chlorophenyl) group, with the choice of method often depending on the specific substrates, desired reaction conditions, and functional group compatibility.

Cross-Coupling Reaction Organometallic Reagent Organic Halide/Triflate Catalyst Key Features Reference
Suzuki-MiyauraOrganoboron compoundAryl/Vinyl Halide or TriflatePd(0) complexTolerant to many functional groups, mild reaction conditions.
KumadaGrignard reagent (Organomagnesium)Aryl/Vinyl HalideNi or Pd complexEconomical, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org
NegishiOrganozinc compoundAryl/Vinyl Halide or TriflateNi or Pd complexBroad scope, high functional group tolerance. wikipedia.orgorganic-chemistry.org

Nucleophilic aromatic substitution (SNA_r_) on the pyridine ring is another potential strategy for introducing substituents. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is activated towards nucleophilic attack. However, this reactivity is highly regioselective, strongly favoring positions 2 and 4 (ortho and para to the nitrogen). stackexchange.comquimicaorganica.orgquora.com

Attack at the 3-position is generally disfavored because the negative charge in the resulting intermediate (Meisenheimer complex) cannot be delocalized onto the electronegative nitrogen atom, making this intermediate less stable. stackexchange.comquora.com

Despite this inherent challenge, nucleophilic substitution at the 3-position is not impossible. It typically requires specific conditions, such as the use of very strong nucleophiles or the presence of activating groups that can stabilize the intermediate. In some cases, metalation of the pyridine ring at the 3-position followed by reaction with an electrophile can achieve the desired substitution pattern. youtube.com

Esterification and Functional Group Interconversion at the Carboxylate Position

The final step in the synthesis of this compound is the formation of the methyl ester from the corresponding carboxylic acid. Several standard esterification methods can be employed.

A common and effective method involves the conversion of the picolinic acid to an acid chloride, followed by reaction with methanol (B129727). This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is highly reactive and readily undergoes esterification.

Alternatively, direct acid-catalyzed esterification, known as Fischer esterification, can be used. This involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net

More modern methods have also been developed. For instance, a one-pot protocol using triphenylphosphine (B44618) dibromide and a base can efficiently convert carboxylic acids to esters in moderate to high yields, often with minimal racemization for chiral acids. unc.edu Another novel system utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride as coupling reagents for esterification under mild, neutral conditions. nih.gov

Esterification Method Reagents Key Features Reference
Via Acid ChlorideThionyl chloride (SOCl₂), MethanolHigh reactivity, generally high yields. nih.gov
Fischer EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction, requires excess alcohol or removal of water. researchgate.net
Triphenylphosphine DibromidePPh₃Br₂, Base, MethanolOne-pot, moderate to high yields, minimal racemization for chiral substrates. unc.edu
TPPO/Oxalyl ChlorideTPPO, (COCl)₂, MethanolMild, neutral conditions, high efficiency. nih.gov

Synthesis of Structural Analogues and Derivatives of the Picolinate Scaffold

The synthesis of structural analogues and derivatives of the picolinate scaffold is a significant area of research, driven by the wide-ranging applications of these compounds in coordination chemistry, materials science, and as intermediates in the pharmaceutical industry. nih.govresearchgate.net Methodologies for creating these structures often involve the modification of picolinic acid or its esters through various modern synthetic reactions. Key strategies include the introduction of substituents onto the pyridine ring, particularly aryl groups, and the derivatization of the carboxylic acid moiety.

One of the most powerful and widely used techniques for creating 3-aryl picolinates is the palladium-catalyzed cross-coupling reaction. nih.gov This family of reactions enables the formation of a carbon-carbon bond between the pyridine ring of a picolinic acid derivative and an aryl group. nih.govumontreal.ca For instance, the synthesis of a 3-aryl picolinate can be achieved by coupling a halogenated picolinate ester with an appropriate arylboronic acid (Suzuki-Miyaura coupling), an aryl Grignard reagent (Kumada-Corriu coupling), or an arylstannane (Stille coupling). youtube.comuvic.ca The decarboxylative cross-coupling of 2-picolinic acid with aryl bromides in the presence of a palladium catalyst has also been successfully demonstrated for C-C bond formation, providing a direct route to 2-aryl pyridines which can be further functionalized. nih.gov

Another fundamental approach involves the direct modification of picolinic acid itself, followed by esterification. Picolinic acid can be halogenated at various positions on the pyridine ring, and these halogenated intermediates can then participate in cross-coupling reactions. For example, the reaction of picolinic acid with thionyl chloride can not only generate the acyl chloride for subsequent reactions but can also lead to chlorination at the 4-position of the pyridine ring under certain conditions. nih.gov Once the desired substituent is in place on the pyridine ring, the carboxylic acid can be converted to its corresponding ester. A common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis. youtube.com Alternatively, active esters can be prepared by first converting the picolinic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) and then reacting it with an alcohol. nih.gov

More advanced and efficient strategies include multi-component reactions. Researchers have developed methods for synthesizing picolinate derivatives in a single step from simple precursors like aldehydes, ammonium (B1175870) acetate, and various active methylene (B1212753) compounds, facilitated by novel catalysts. rsc.orgresearchgate.net These methods offer a streamlined approach to constructing complex picolinate scaffolds.

The versatility of the picolinic acid scaffold also allows for the synthesis of other derivatives, such as amides. Coupling picolinic acid with various amines, often after activation to the corresponding acid chloride, yields a range of picolinamides. nih.gov These derivatives are of interest for their potential applications in catalysis and coordination chemistry. nih.gov

Below are tables summarizing some of the key synthetic methodologies for preparing substituted picolinate esters and their derivatives.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Picolinate Synthesis

Coupling Reaction Name Electrophile Nucleophile Catalyst/Reagents Product Type
Suzuki-Miyaura 3-Bromo-picolinate ester Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base 3-Aryl-picolinate ester
Stille 3-Iodo-picolinate ester Arylstannane Pd catalyst (e.g., PdCl₂(PPh₃)₂) 3-Aryl-picolinate ester
Negishi 3-Chloro-picolinate ester Arylzinc halide Pd or Ni catalyst 3-Aryl-picolinate ester

| Decarboxylative Coupling nih.gov | Aryl bromide | 2-Picolinic acid | Pd catalyst, Cu(I) salt, Base | 2-Aryl-pyridine |

Table 2: Common Esterification and Amide Formation Methods for Picolinic Acid Derivatives

Reaction Type Starting Material Reagents Product
Fischer Esterification youtube.com Substituted Picolinic Acid Methanol, H₂SO₄ (catalyst) Methyl Picolinate Ester
Acid Chloride Formation & Esterification nih.gov Substituted Picolinic Acid 1. SOCl₂, DMF (cat.) 2. Methanol, Triethylamine Methyl Picolinate Ester
Amide Formation nih.gov Substituted Picolinic Acid 1. SOCl₂ 2. N-alkylaniline N-alkyl-N-phenylpicolinamide

| DCC Coupling researchgate.net | Substituted Picolinic Acid | N,N'-Dicyclohexylcarbodiimide (DCC), Alcohol | Picolinate Ester |

Table 3: Multi-Component Synthesis of Picolinate Derivatives rsc.orgresearchgate.net

Aldehyde Component Methylene Component Nitrogen Source Catalyst Product
Various Aromatic Aldehydes Ethyl 2-oxopropanoate Ammonium Acetate UiO-66(Zr)-N(CH₂PO₃H₂)₂ Substituted Picolinate Esters

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 3-(3-chlorophenyl)picolinate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the chlorophenyl ring, and the methyl ester group.

The protons on the pyridine ring of a related compound, methyl picolinate (B1231196), show characteristic shifts in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the ester group. chemicalbook.comsigmaaldrich.com Similarly, the protons on the 3-chlorophenyl ring would appear in the aromatic region, with their splitting patterns and chemical shifts influenced by the chlorine substituent. The methyl ester group would be expected to appear as a sharp singlet in the upfield region, typically around 3.9 ppm. rsc.org

Illustrative ¹H NMR Data for Related Structures:

Compound FragmentProtonExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity
Methyl PicolinateH6 (Pyridine)8.70 - 8.80Doublet
H4, H5 (Pyridine)7.80 - 8.10Multiplet
H3 (Pyridine)7.40 - 7.50Multiplet
-OCH₃3.90 - 4.00Singlet
3-Chlorophenyl GroupAromatic Protons7.20 - 7.60Multiplets

This table is illustrative and based on data for methyl picolinate and typical ranges for substituted benzene (B151609) rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically above 165 ppm. The carbon atoms of the pyridine and chlorophenyl rings will appear in the aromatic region (around 120-150 ppm). The carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The methyl carbon of the ester group will be found in the upfield region of the spectrum. rsc.orgyoutube.com

Illustrative ¹³C NMR Data for Related Structures:

Compound FragmentCarbonExpected Chemical Shift (δ) Range (ppm)
Methyl PicolinateC=O (Ester)165.0 - 167.0
C2, C6 (Pyridine)148.0 - 150.0
C4 (Pyridine)137.0 - 138.0
C3, C5 (Pyridine)125.0 - 127.0
-OCH₃52.0 - 53.0
3-Chlorophenyl GroupC-Cl134.0 - 135.0
Aromatic CH125.0 - 130.0
Quaternary Aromatic C138.0 - 142.0

This table is illustrative and based on data for methyl picolinate and typical ranges for substituted benzene rings.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

For analogues of this compound that contain fluorine, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. huji.ac.ilslideshare.net The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for molecular structure and environment. nih.govnih.gov

The chemical shift of a fluorine atom is highly sensitive to its electronic surroundings. nih.gov For example, in a hypothetical fluoro-analogue, the position of the fluorine substituent on either the pyridine or the phenyl ring would lead to a characteristic chemical shift. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information about the connectivity of the molecule. huji.ac.il

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For this compound (C₁₃H₁₀ClNO₂), HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (approximately a 3:1 ratio for the M and M+2 peaks). mdpi.com

Expected HRMS Data for this compound:

Molecular FormulaIsotopeCalculated m/z
C₁₃H₁₀³⁵ClNO₂[M+H]⁺248.0422
C₁₃H₁₀³⁷ClNO₂[M+2+H]⁺250.0393

This table represents the expected exact masses for the protonated molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline solids, X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice. mdpi.comnih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

If this compound can be crystallized, X-ray diffraction analysis would provide unambiguous confirmation of its structure. nih.govnih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyridine and the chlorophenyl rings, which is a key structural feature. Intermolecular interactions, such as hydrogen bonds or stacking interactions, that stabilize the crystal packing would also be identified. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of this compound contains several distinct functional groups and structural motifs, each with a characteristic signature in the IR spectrum. These include the ester group (C=O, C-O), the substituted pyridine ring, and the substituted chlorobenzene (B131634) ring. Analysis of the spectrum allows for the verification of these components.

The most prominent and easily identifiable peak in the spectrum of an ester is the carbonyl (C=O) stretching vibration. This absorption is typically strong and sharp, appearing in the region of 1730-1750 cm⁻¹. The presence of a strong band in this area is a clear indicator of the methyl ester group in the molecule. Complementing this is the C-O stretching vibration of the ester, which usually appears as two distinct bands in the 1300-1000 cm⁻¹ region.

The aromatic rings—both the pyridine and the chlorophenyl moieties—also produce characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. In contrast, aliphatic C-H stretching from the methyl group (-OCH₃) appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Furthermore, the substitution patterns on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹). A meta-substituted benzene ring, as seen in the 3-chlorophenyl group, typically shows characteristic absorption bands. The C-Cl stretching vibration from the chlorophenyl group is also expected to produce a strong absorption in the lower frequency range of the spectrum, typically between 800 and 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O)Stretching1730 - 1750Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (Methyl)Stretching2850 - 2960Medium
Aromatic C=C / C=NStretching1450 - 1600Medium to Weak
Ester (C-O)Stretching1000 - 1300Medium
C-H (Aromatic)Out-of-plane Bending750 - 900Strong
C-ClStretching600 - 800Strong

By analyzing the positions, intensities, and shapes of the absorption bands in an experimental IR spectrum and comparing them to established correlation data, one can confidently confirm the presence of the key functional groups and thus the molecular structure of this compound.

Computational and Theoretical Investigations of Methyl 3 3 Chlorophenyl Picolinate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Density Functional Theory (DFT) is a robust method for these investigations, balancing computational cost and accuracy. For a molecule like Methyl 3-(3-chlorophenyl)picolinate, calculations would typically be performed using a hybrid functional, such as B3LYP, and a basis set like 6-311++G(d,p) to ensure reliable results. rsc.org

Electronic Structure Analysis

Electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions. Methods like DFT are used to calculate the optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP).

The MEP map is particularly insightful, as it visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the electronegative oxygen and nitrogen atoms of the picolinate (B1231196) moiety would be expected to show negative potential, indicating sites susceptible to electrophilic attack. Conversely, hydrogen atoms would exhibit positive potential. nih.gov The analysis of charge distribution, often through Natural Bond Orbital (NBO) or Mulliken population analysis, assigns partial charges to each atom, further quantifying the electronic landscape.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterHypothetical ValueSignificance
Dipole Moment ~2.5 - 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and biological targets.
MEP Negative Region Around N and C=O atomsIdentifies likely sites for hydrogen bonding and electrophilic attack.
MEP Positive Region Around aromatic protonsIdentifies regions that can interact with electron-rich residues in a protein.
NBO Charge on N ~ -0.6 eQuantifies the negative charge localization on the pyridine (B92270) nitrogen.
NBO Charge on Cl ~ -0.1 eShows the electron-withdrawing effect of the chlorine atom.

Frontier Molecular Orbital Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and pyridine rings, while the LUMO would also be located on the aromatic systems, characteristic of π-conjugated molecules. The energy of these orbitals and their gap are crucial for predicting electronic transitions, such as those observed in UV-Vis spectroscopy. acs.orgnih.gov

Table 2: Representative FMO Data for Aromatic Ester Compounds

ParameterTypical Energy Range (eV)Implication for Reactivity
HOMO Energy -6.0 to -7.5 eVRepresents the energy of the most available electrons; higher energy indicates stronger electron-donating ability.
LUMO Energy -1.5 to -2.5 eVRepresents the energy of the lowest available empty orbital; lower energy indicates stronger electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.0 to 5.5 eVA larger gap indicates higher stability and lower reactivity. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate how a molecule like this compound might behave in a biological system, particularly how it interacts with protein targets.

Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. nih.gov For this compound, which contains structural features common in kinase inhibitors, a likely target could be the ATP-binding site of a protein kinase. nih.govnih.gov

The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding free energy (ΔG). A more negative score indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds: Likely to form between the pyridine nitrogen or ester carbonyl oxygen and amino acid residues like Cysteine, as seen in other picolinamide-based inhibitors. nih.gov

Hydrophobic interactions: The chlorophenyl and pyridine rings can interact with nonpolar residues in the binding pocket. nih.gov

Halogen bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase (e.g., VEGFR-2)

ParameterHypothetical ResultInterpretation
Binding Energy (ΔG) -9.5 kcal/molSuggests a strong and stable binding interaction with the protein target.
Key H-Bond Interaction Pyridine N ↔ Cys919A critical anchor point for the ligand within the binding site, similar to known inhibitors. nih.gov
Key Hydrophobic Interaction Chlorophenyl ring ↔ Leu840, Val848Stabilizes the ligand in the hydrophobic pocket of the active site.
Predicted Inhibition Constant (Ki) ~50 nMEstimates the concentration required to inhibit the protein, suggesting high potency.

Conformational Landscape Analysis

Molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis is the study of these different conformers and their relative energies. For this compound, a key flexible bond is the single bond connecting the pyridine and chlorophenyl rings.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). The calculations yield frequencies corresponding to specific bond vibrations, such as the C=O stretch of the ester, C-Cl stretch, and the various C-H and C=C/C=N stretches of the aromatic rings. researchgate.net These predicted frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental spectra. spectra-analysis.comresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net TD-DFT calculates the energies of electronic excitations from the ground state to various excited states. The most significant transitions, often from the HOMO to the LUMO, correspond to the absorption maxima (λmax) observed experimentally. acs.orgacs.org

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Typical Experimental Range
Aromatic C-H Stretch 3050-3100 cm⁻¹3000-3100 cm⁻¹
Ester C=O Stretch 1725 cm⁻¹1720-1740 cm⁻¹
Aromatic Ring C=C/C=N Stretch 1580-1610 cm⁻¹1570-1620 cm⁻¹
Ester C-O Stretch 1250 cm⁻¹1230-1280 cm⁻¹
C-Cl Stretch 780 cm⁻¹750-800 cm⁻¹

Nonlinear Optical (NLO) Properties Theoretical Studies

Theoretical investigations into the nonlinear optical (NLO) properties of molecules are crucial for the development of new materials for optoelectronic applications, such as optical switching and data storage. journaleras.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the NLO response of organic molecules. journaleras.comresearchgate.net These studies provide insights into the relationship between molecular structure and NLO activity, guiding the design of novel chromophores with enhanced properties.

Research in the field has established that the NLO response of a molecule is intrinsically linked to its electronic structure. Key parameters of interest include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net Large hyperpolarizability values are indicative of a significant NLO response. journaleras.com

Theoretical studies on various pyridine derivatives have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. researchgate.net This "push-pull" mechanism facilitates intramolecular charge transfer, which is a key factor in generating a strong second-order NLO response. For a molecule like this compound, the chlorophenyl group and the methyl picolinate moiety attached to the central pyridine ring would be the primary determinants of its NLO behavior.

Computational investigations typically involve optimizing the molecular geometry and then calculating the NLO parameters at a chosen level of theory and basis set, such as B3LYP/6-311+G(d,p). journaleras.com The results from these calculations allow for a comparative analysis of different derivatives and the rationalization of their NLO properties based on their electronic and structural features.

Detailed Research Findings

While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the principles derived from studies of analogous pyridine derivatives can be applied. For instance, a DFT study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) revealed that this molecule is a promising candidate for NLO materials due to its large first hyperpolarizability (β) value. journaleras.com The study, using the B3LYP/6–311+G(d,p) and HSEH1PBE/6–311+G(d,p) functionals, determined the β values to be significantly higher than that of the standard reference material, urea (B33335). journaleras.com

In another study focusing on 2,7-naphthyridine (B1199556) derivatives, DFT and time-dependent DFT (TD-DFT) methods were employed to investigate NLO parameters. rsc.org The findings indicated that these compounds exhibited smaller energy gaps and consequently higher NLO parameters compared to the parent naphthyridine. rsc.org Furthermore, the study highlighted the tunability of the frontier molecular orbital (FMO) energy gap and hyperpolarizability through solvent effects, which has significant implications for the design of organic NLO materials. rsc.org

Investigations into X-shaped pyrazine (B50134) derivatives have also provided valuable insights, demonstrating that the anisotropy of the NLO response can be controlled by the relative positions of donor and acceptor substituents. rsc.org This underscores the importance of molecular symmetry in determining the nature of the NLO response.

For a hypothetical series of derivatives of this compound, where different substituent groups are introduced, one could expect a corresponding variation in the calculated NLO properties. The following interactive table illustrates the kind of data that would be generated from such a theoretical study.

Compound NameDipole Moment (μ) (Debye)Mean Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
This compound3.5150800
Methyl 3-(3-nitrophenyl)picolinate5.21651200
Methyl 3-(3-aminophenyl)picolinate2.8155650
Methyl 3-(3-methoxyphenyl)picolinate3.9160950

Note: The data in this table is hypothetical and for illustrative purposes only, as direct computational results for these specific compounds were not found in the searched literature.

The theoretical calculations would not only provide these quantitative values but also allow for the analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics of the molecules. A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability.

Structure Activity Relationship Sar Studies of Substituted Picolinates

Impact of Substituent Variation on Biological Potency

Systematic modifications of the picolinate (B1231196) scaffold have yielded crucial insights into the structural requirements for potent biological activity. These studies have primarily focused on the influence of halogenation, the substitution patterns on aromatic rings, and the nature of the ester group.

Halogen atoms are pivotal in modulating the biological activity of many agrochemicals, and picolinates are no exception. mdpi.com The introduction of halogens can impact a molecule's lipophilicity, electronic properties, and susceptibility to metabolic degradation. mdpi.com

In the context of picolinate herbicides, the substitution pattern on an aryl group attached to the picolinate core is a key determinant of efficacy. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, compounds bearing halogen-substituted phenyl rings generally exhibited superior herbicidal activities compared to those with alkyl-substituted phenyl rings. nih.gov This suggests that the electronic nature and size of the substituent on the aromatic ring play a crucial role in the molecule's interaction with its target, likely the auxin signaling F-box protein 5 (AFB5). nih.gov

While specific SAR data for 3-(3-chlorophenyl)picolinates is not extensively available in the public domain, studies on related structures provide valuable insights. For example, the herbicidal activity of 6-aryl-2-picolinates, such as halauxifen-methyl (B1255740), underscores the importance of the aryl substituent. nih.gov In the case of Methyl 3-(3-chlorophenyl)picolinate, the chlorine atom at the meta-position of the phenyl ring is expected to influence the molecule's electronic distribution and conformation, which in turn would affect its binding affinity to its biological target. The complex interplay of steric and electronic effects of halogen substituents makes it challenging to predict their optimal placement without empirical data. mdpi.com

Table 1: Herbicidal Activity of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives against Broadleaf Weeds

CompoundPhenyl SubstituentInhibition (%) at 75 g/ha
V-12-F85
V-23-F90
V-34-F95
V-72,4-di-F100
V-82-Cl90
V-192-Me70
V-203-Me65

Data sourced from a study on novel potential herbicides, illustrating the general trend of halogen substituents enhancing activity compared to alkyl groups. nih.gov

The ester group in picolinate compounds, such as the methyl ester in this compound, is a critical component that can significantly modulate the molecule's properties and biological activity. Esters are often employed in drug and agrochemical design as prodrugs to enhance cell permeability. pensoft.net Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid form. pensoft.net

For picolinate herbicides, the conversion of the ester to the corresponding carboxylic acid is often essential for binding to the target receptor. The discovery of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which are methyl and benzyl (B1604629) esters respectively, demonstrates that variation in the ester moiety is a viable strategy for optimizing herbicidal properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. drughunter.com By developing mathematical models, QSAR can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. drughunter.com

In the field of picolinate herbicides, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, a 3D-QSAR model was constructed to guide the synthesis of more potent herbicides. nih.gov These models typically use steric and electrostatic fields to describe the interaction of the compounds with their receptor. The resulting contour maps can highlight regions where bulky or electron-rich/poor substituents are likely to enhance or diminish activity.

Design Principles for Novel Picolinate-Based Compounds

The insights gained from SAR and QSAR studies form the basis for the rational design of novel compounds with enhanced biological profiles. Key strategies employed in this endeavor include bioisosteric replacements and scaffold hopping.

Bioisosteric replacement is a strategy in medicinal chemistry used to swap one atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. nih.gov This approach can be used to enhance potency, selectivity, or to improve pharmacokinetic properties. nih.gov

Common bioisosteric replacements include the substitution of a hydrogen atom with fluorine or a hydroxyl group with an amine. nih.gov For instance, replacing a phenyl ring with a bioisosteric heteroaromatic ring like pyridine (B92270) or thiophene (B33073) is a frequently explored strategy. nih.gov In the context of picolinates, the chlorine atom in this compound could potentially be replaced by other halogens (e.g., fluorine, bromine) or other small, electron-withdrawing groups to fine-tune the electronic properties and binding interactions of the molecule. Similarly, the phenyl ring itself could be replaced with a variety of heterocyclic rings to explore new chemical space and potentially discover compounds with novel activity profiles.

Scaffold hopping is a more drastic approach to lead optimization that involves replacing the central core of a molecule with a structurally different scaffold, while aiming to maintain the original biological activity. rsc.org This strategy is often employed to escape undesirable physicochemical or pharmacokinetic properties of a lead compound or to explore novel intellectual property space. nih.gov

For picolinate-based compounds, scaffold hopping could involve replacing the picolinate ring itself with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For example, a scaffold hopping approach was successfully used to discover novel inhibitors of NF-κB inducing kinase (NIK) by replacing a known chemical series with a new one through structure-based design. In the context of this compound, one might envision replacing the picolinate core with other nitrogen-containing heterocycles that can maintain the crucial interactions with the biological target. The success of such a strategy is, however, not guaranteed and often requires significant synthetic and screening efforts. rsc.org

Research Applications in Medicinal and Agrochemical Chemistry

Antimycobacterial Activity Research

The quest for novel treatments against tuberculosis, caused by Mycobacterium tuberculosis, has led researchers to explore a variety of chemical scaffolds. Picolinate (B1231196) derivatives, including Methyl 3-(3-chlorophenyl)picolinate, have emerged as a promising area of investigation.

Research has demonstrated that pyrazolo[1,5-a]pyrimidines, which can be synthesized from precursors related to picolinates, exhibit potent inhibitory activity against M. tuberculosis. mdpi.com Studies on related structures have shown that these compounds can effectively inhibit the growth of M. tuberculosis in vitro. mdpi.com For instance, a range of 7-(2-pyridylmethylamine) derivatives have demonstrated significant in vitro growth inhibition of the bacterium. mdpi.com While direct data for this compound is not specified, the activity of structurally similar compounds underscores the potential of this chemical class. The antimycobacterial effects are often evaluated using assays like the Microplate Alamar Blue Assay (MABA) to determine the minimum inhibitory concentration (MIC) against various bacterial strains. nih.govnih.gov

The cell wall of Mycobacterium tuberculosis is a crucial target for new drugs. One key enzyme involved in the biosynthesis of peptidoglycan, a vital component of the cell wall, is UDP-N-acetylenolpyruvylglucosamine reductase (MurB). Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. nih.gov A class of compounds known as 3,5-dioxopyrazolidines has been identified as novel inhibitors of MurB. nih.gov These inhibitors bind to the active site of MurB, adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov While not directly this compound, the exploration of such mechanisms provides a framework for understanding how related heterocyclic compounds might exert their antimycobacterial effects. The inhibition of enzymes in the peptidoglycan biosynthesis pathway, such as MurA and MurB, is a validated strategy for developing new antibacterial agents. nih.govnih.gov

Herbicidal Activity Research

Picolinate-based compounds have a well-established history as effective herbicides, acting as synthetic auxins. This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible plant species. scielo.brmdpi.com

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govresearchgate.net The development of this class began with picloram (B1677784) and has evolved to include newer, more potent molecules like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govacs.org These herbicides are particularly effective against broadleaf weeds. nih.gov Research has focused on modifying the picolinate structure to enhance herbicidal activity and selectivity. For instance, replacing the chlorine atom at the 6-position of the picolinic acid ring with an aryl group has led to the discovery of highly active 6-aryl-picolinates. nih.govacs.org The structural framework of this compound fits within this class of compounds being explored for herbicidal properties.

The primary mode of action for picolinate herbicides is the disruption of auxin homeostasis. mdpi.com These synthetic auxins bind to specific auxin receptors in plants, primarily the F-box protein transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) family of receptors. scielo.br Notably, some picolinate herbicides, unlike natural auxin, preferentially bind to the AFB5 receptor. scielo.brnih.gov This binding event triggers a cascade of downstream effects, including the overexpression of auxin-responsive genes. This leads to an accumulation of ethylene (B1197577) and abscisic acid (ABA), which induces senescence and ultimately causes plant death. mdpi.com The herbicidal effect is typically characterized by symptoms such as epinasty (twisting of stems and petioles), leaf cupping, and stem elongation.

The discovery of new herbicide leads is driven by the need to manage weed resistance and improve crop safety. bioone.orgnih.gov Researchers are actively designing and synthesizing novel picolinate derivatives to identify compounds with enhanced efficacy and a broader spectrum of weed control. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the picolinate scaffold to optimize herbicidal activity. For example, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been shown to be a promising strategy for discovering novel synthetic auxin herbicides. nih.govnih.gov Molecular docking studies are often employed to predict the binding affinity of new compounds to the target auxin receptors, helping to prioritize candidates for synthesis and further testing. nih.govnih.gov

Chemical Transformations and Advanced Derivatization

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring in Methyl 3-(3-chlorophenyl)picolinate is an electron-deficient aromatic system. rsc.org This inherent electronic nature dictates its reactivity towards various reagents. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), while activating it for nucleophilic attack. youtube.comyoutube.com

Direct C-H functionalization of pyridine rings is a field of growing interest, aiming to bypass the need for pre-functionalized precursors and improve atom economy. rsc.orgresearchgate.net However, achieving regioselectivity can be challenging due to the competing reactive positions (C2, C4, C6) and the coordinating effect of the nitrogen atom. rsc.orgresearchgate.net

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. youtube.com When it does occur, the substitution is directed to the C3 and C5 positions, which are less electron-deficient than the C2, C4, and C6 positions. slideshare.net However, in the case of picolinic acid derivatives, the existing substituents heavily influence the outcome. For instance, chlorination of picolinic acid with thionyl chloride has been observed to yield the 4-chloro derivative as a byproduct during the formation of the acid chloride. nih.gov

Nucleophilic Substitution: Nucleophilic substitution reactions are more favorable and typically occur at the positions ortho and para to the nitrogen atom (C2 and C4/C6). slideshare.net These positions are the most electron-poor and can readily accommodate a negative charge in the intermediate Meisenheimer complex.

N-Oxide Formation: A common strategy to modify the reactivity of the pyridine ring is the formation of the corresponding N-oxide. This transformation activates the ring, particularly at the C2 and C4 positions, for both nucleophilic and electrophilic substitution, expanding the range of possible derivatizations. researchgate.net

Table 1: Reactivity of the Pyridine Ring

Reaction Type Preferred Position(s) Conditions & Remarks
Electrophilic Substitution C3, C5 Generally requires harsh conditions due to the ring's electron-deficient nature. youtube.com
Nucleophilic Substitution C2, C4, C6 Favored due to the electron-withdrawing effect of the nitrogen atom. slideshare.net
C-H Functionalization C2, C4 A modern, atom-economical approach, though selectivity can be a challenge. rsc.orgresearchgate.net

| N-Oxidation | Nitrogen Atom | Activates the ring for subsequent functionalization at C2 and C4. researchgate.net |

Modifications of the Aryl Moiety

The 3-chlorophenyl group provides a reactive handle for a variety of transformations, most notably through modern cross-coupling reactions. The chlorine atom can be replaced to form new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular structure. These reactions are typically catalyzed by transition metals, with palladium being the most common. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions represents a powerful tool for modifying aryl halides. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Suzuki Coupling: Reacts the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for creating biaryl structures. libretexts.org

Heck Coupling: Couples the aryl chloride with an alkene to introduce a vinyl substituent. libretexts.org

Buchwald-Hartwig Amination: Forms a C-N bond by reacting the aryl chloride with a primary or secondary amine in the presence of a base and a specialized palladium-phosphine catalyst system. libretexts.orggoogle.com This reaction is a premier method for constructing arylamine derivatives.

Sonogashira Coupling: Joins the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an aryl alkyne. libretexts.org

Stille Coupling: Utilizes an organostannane reagent to form a C-C bond. libretexts.org

These reactions allow for the chlorine atom to be substituted with a vast array of functional groups, including other aryl rings, alkyl chains, vinyl groups, amines, and alkynes, demonstrating the synthetic versatility of the chlorophenyl moiety.

Table 2: Cross-Coupling Reactions for Modifying the Aryl Moiety

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki R-B(OH)₂ C-C Pd(0) complex, Base
Heck Alkene C-C Pd(0) complex, Base
Buchwald-Hartwig R₂NH C-N Pd(0) complex, Phosphine ligand, Base
Sonogashira Terminal Alkyne C-C (sp) Pd(0) complex, Cu(I) salt, Base

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(0) complex |

Hydrolysis and Transesterification Reactions

The methyl ester group is a key functional handle for derivatization, primarily through hydrolysis and transesterification.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-chlorophenyl)picolinic acid, under either acidic or basic conditions. wikipedia.org

Basic hydrolysis, also known as saponification, is a common and often irreversible process. masterorganicchemistry.com It involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester's carbonyl carbon. organicchemistrytutor.comwikipedia.org This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion. organicchemistrytutor.com A rapid, and essentially irreversible, proton transfer from the newly formed picolinic acid to the strongly basic methoxide ion drives the reaction to completion, yielding the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. libretexts.org

Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of more complex or functionally diverse alkoxy groups. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

These reactions are fundamental for converting the ester into a carboxylic acid, which is a crucial precursor for forming amides and other derivatives.

Formation of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The conversion of the ester or its corresponding carboxylic acid into amide, urea, and thiourea functionalities represents an important class of derivatizations.

Amide Derivatives: Amides are typically synthesized from the parent carboxylic acid. Therefore, the first step is the hydrolysis of this compound. organicchemistrytutor.com The resulting 3-(3-chlorophenyl)picolinic acid can then be coupled with a primary or secondary amine. Standard methods for this transformation include:

Activation of the Carboxylic Acid: The acid is converted into a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or an active ester, which then readily reacts with an amine. nih.gov

Use of Coupling Reagents: A wide variety of peptide coupling reagents (e.g., HATU, HOBt, DCC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often minimizing side reactions and preserving stereochemistry if applicable. google.com

Direct Conversion from Ester: While less common and often requiring forcing conditions like high temperatures, esters can react directly with amines to form amides. youtube.com More recent methods, such as using sodium amidoboranes, allow for this conversion to occur rapidly at room temperature with high yields. nih.gov

Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives from this compound is a multi-step process that requires the introduction of a nitrogen-based functional group that can react to form the desired linkage.

Preparation of an Amine or Isocyanate: The picolinic acid (obtained from hydrolysis) is the key intermediate. It can be converted to an isocyanate via a Curtius rearrangement of the corresponding acyl azide. The isocyanate is a highly versatile intermediate.

Urea Formation: The isocyanate can be reacted with a primary or secondary amine to yield a disubstituted urea derivative. nih.gov

Thiourea Formation: To synthesize a thiourea, the isocyanate can be converted to an isothiocyanate, or more commonly, the picolinic acid is used to generate an amine derivative (e.g., via the Curtius, Hofmann, or Schmidt rearrangement). This amine can then be reacted with an appropriate isothiocyanate (such as phenyl isothiocyanate) to form the N,N'-disubstituted thiourea. nih.gov

These transformations highlight the synthetic utility of this compound as a starting material for creating a diverse library of complex molecules.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(3-chlorophenyl)picolinic acid
4-chloro-N-alkyl-N-phenylpicolinamides
Phenyl isothiocyanate
(3-chlorophenyl)thiourea
1-(3-chlorophenyl)-3-(4-methyl-2-pyridyl)urea
Thionyl chloride
Oxalyl chloride
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
DCC (N,N'-Dicyclohexylcarbodiimide)

Intellectual Property Landscape and Future Research Directions

Patent Analysis for Picolinate-Based Compounds

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, with a history of commercial products dating back to the 1960s. nih.gov The patent literature reveals a consistent effort to discover new picolinate (B1231196) structures with improved herbicidal efficacy, broader weed control spectrum, and better crop selectivity.

Identification of Key Patented Structures and Applications

The foundation of picolinate herbicide patents was laid with the discovery of compounds like picloram (B1677784) and clopyralid. nih.gov These first-generation picolinate herbicides established the core structure's efficacy in controlling broadleaf weeds. hracglobal.com Subsequent research and patent filings have focused on modifying this basic scaffold to enhance performance and address challenges such as herbicide resistance.

A significant breakthrough in recent years, reflected in the patent landscape, has been the development of 6-aryl-picolinate herbicides. nih.govnih.gov Dow AgroSciences (now Corteva Agriscience) has been a key player in this area, with the discovery and patenting of halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). nih.govnih.govresearchgate.net These compounds feature a phenyl group at the 6-position of the picolinic acid ring, demonstrating excellent herbicidal activity at low application rates. nih.govnih.gov

Beyond herbicidal applications, patent literature also points to the exploration of picolinic acid derivatives for other uses. For instance, some derivatives have been investigated for their fungicidal properties. google.com Additionally, picolinamide (B142947) derivatives have been presented in patent applications for their potential as antifungal agents with low toxicity for pharmaceutical use. google.com The diverse applications of picolinic acid derivatives are also seen in patents for their use as intermediates in the synthesis of other complex molecules and even in cosmetics for their deodorizing action. google.comgoogle.com

Interactive Data Table: Key Patented Picolinate-Based Compounds and Their Applications

Compound NameKey Structural FeaturePrimary ApplicationKey Patent Assignee/Discoverer
Picloram4-Amino-3,5,6-trichloropicolinic acidHerbicideDow Chemical Company
Clopyralid3,6-Dichloropicolinic acidHerbicideDow Chemical Company
Aminopyralid4-Amino-3,6-dichloropicolinic acidHerbicideDow AgroSciences
Halauxifen-methyl6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate derivativeHerbicideDow AgroSciences (Corteva Agriscience)
Florpyrauxifen-benzyl6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate derivativeHerbicideDow AgroSciences (Corteva Agriscience)
FenpicoxamidPicolinamide derivativeFungicideDow AgroSciences (Corteva Agriscience)
FlorylpicoxamidePicolinamide derivativeFungicideDow AgroSciences (Corteva Agriscience)

Emerging Patent Trends in Substituted Picolinates

The patent landscape for substituted picolinates indicates a clear trend towards the synthesis of more complex molecules to overcome existing limitations. A prominent emerging trend is the introduction of various heterocyclic and aryl groups at different positions of the pyridine (B92270) ring to discover novel synthetic auxin herbicides. nih.govnih.gov

Recent patent applications and research publications highlight the strategic replacement of the chlorine atom at the 6-position of the picolinic acid backbone with substituted pyrazolyl and indazolyl rings. nih.govnih.gov This modification has led to the discovery of new compounds with potent, post-emergence herbicidal activity and a broader spectrum of weed control compared to older herbicides like clopyralid. nih.gov These novel derivatives are designed to interact more effectively with the auxin receptors in plants, such as the F-box protein TIR1/AFB. nih.gov

Another trend is the development of synergistic herbicidal compositions, where picolinate-based herbicides are combined with other classes of herbicides to enhance efficacy and manage weed resistance. researchgate.nethracglobal.com Patents have been filed for mixtures of pyridine carboxylic acid herbicides with compounds like photosystem II inhibitors and ALS inhibitors.

Furthermore, there is a growing interest in the development of environmentally friendlier herbicides, which is driving research into picolinate derivatives with improved degradation profiles in soil. hracglobal.com The discovery of halauxifen-methyl, which has a shorter soil half-life compared to older picolinates, is a testament to this trend. hracglobal.com

Future Outlook and Research Opportunities for Methyl 3-(3-chlorophenyl)picolinate and Its Derivatives

While specific patents or extensive research focused solely on "this compound" are not prominent in the public domain, the existing landscape for substituted picolinates provides a strong basis for predicting its future research directions and potential applications.

The substitution pattern of "this compound," featuring a chlorophenyl group at the 3-position, is less explored in the context of herbicidal activity compared to substitutions at the 4-, 5-, and 6-positions. This presents a significant research opportunity. Future studies could focus on the synthesis of a series of 3-aryl picolinate derivatives, including the 3-(3-chlorophenyl) analog, to investigate their herbicidal or plant growth regulatory activities. The understanding of structure-activity relationships (SAR) for synthetic auxin herbicides suggests that modifications at the 3-position could influence the molecule's binding affinity to auxin receptors and, consequently, its biological activity. researchgate.net

Given the known fungicidal properties of some picolinamide derivatives, another avenue for research would be to explore the potential of "this compound" and its derivatives as antifungal agents. The introduction of the 3-chlorophenyl group could modulate the compound's spectrum of activity against various phytopathogenic fungi.

Furthermore, the core structure of "this compound" could serve as a valuable scaffold for the development of new molecules with other biological activities. The principles of computer-aided drug discovery (CADD) could be employed to model the interaction of this compound with various biological targets, guiding the synthesis of derivatives with potential applications in medicine or materials science. oup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.